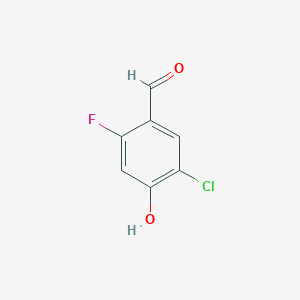
5-Chloro-2-fluoro-4-hydroxybenzaldehyde
Descripción general
Descripción
5-Chloro-2-fluoro-4-hydroxybenzaldehyde, also known as 2-chloro-6-fluoro-4-formylphenol, is a useful compound that can be applied as an organic building block throughout organic chemistry . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde involves a Knoevenagel condensation reaction . It may be used in the synthesis of substituted α-cyanocinnamic acid . More detailed synthesis routes and methods are available.Molecular Structure Analysis
The molecular formula of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde is C7H4ClFO2, and its molecular weight is 174.56 . The structure of this compound is also available as a 2D Mol file .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde include a boiling point of 245.1±35.0 °C (Predicted), a density of 1.508±0.06 g/cm3 (Predicted), and a pKa of 6.75±0.23 (Predicted) .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
5-Chloro-2-fluoro-4-hydroxybenzaldehyde has been utilized in the synthesis of anticancer compounds. Lawrence et al. (2003) synthesized a series of fluorinated analogues of combretastatins, employing fluoro-substituted stilbenes derived from similar benzaldehydes, which demonstrated potent cell growth inhibitory properties (Lawrence et al., 2003).
Chemosensor Development
Gao et al. (2014) developed a chemosensor for the detection of copper ions using derivatives of salicylaldehydes, which includes compounds related to 5-Chloro-2-fluoro-4-hydroxybenzaldehyde. This chemosensor demonstrated a color change upon the detection of Cu2+, making it useful for visual detection (Gao et al., 2014).
Synthesis of Herbicide Intermediates
Zhou Yu (2002) reported on the synthesis of herbicide intermediates using a compound structurally similar to 5-Chloro-2-fluoro-4-hydroxybenzaldehyde, showcasing its relevance in agricultural chemical development (Zhou Yu, 2002).
Development of Schiff-base Macrocyclic Complexes
Chen et al. (2014) explored the use of related benzaldehydes in creating Schiff-base macrocyclic complexes. These complexes have applications in areas like coordination chemistry and molecular engineering (Chen et al., 2014).
Antitumor Activity of Molybdenum(VI) Complexes
Hussein et al. (2014) conducted a study synthesizing dioxomolybdenum(VI) complexes with ligands derived from 5-chloro-2-hydroxybenzaldehyde, demonstrating significant antiproliferative activities, indicating potential applications in chemotherapy (Hussein et al., 2014).
Liquid Crystalline and Fire Retardant Molecules
Jamain et al. (2020) synthesized molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units, demonstrating liquid crystalline and fire retardant properties. Compounds like 5-chloro-2-hydroxybenzaldehyde were crucial in this synthesis, indicating its relevance in material science (Jamain et al., 2020).
Solubility Studies
Larachi et al. (2000) investigated the solubility and infinite dilution activity coefficient of compounds structurally similar to 5-chloro-2-fluoro-4-hydroxybenzaldehyde, contributing to understanding its physical and chemical properties (Larachi et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
5-chloro-2-fluoro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTPIXIKKYXDEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-4-hydroxybenzaldehyde | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)
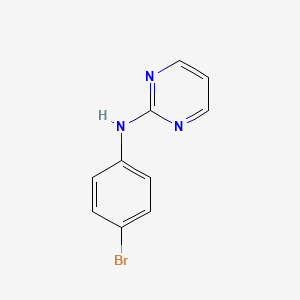
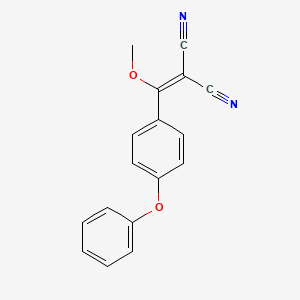
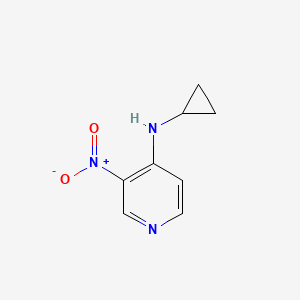
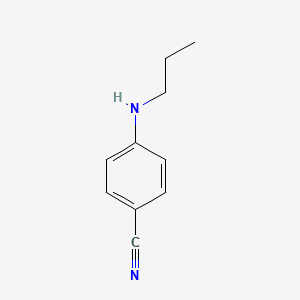
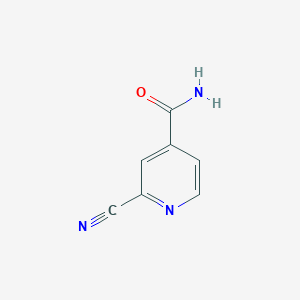


![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)
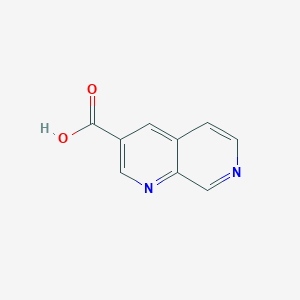

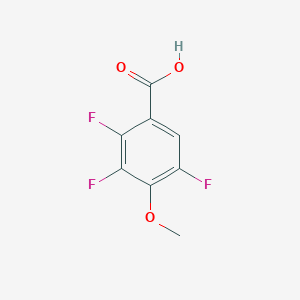
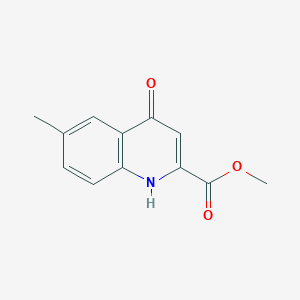
![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)